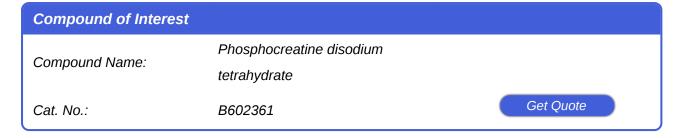


# Application Notes and Protocols for Intracellular Delivery of Phosphocreatine Using Fusogenic Liposomes

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Maintaining optimal intracellular adenosine triphosphate (ATP) levels is crucial for a multitude of cellular processes, from energy metabolism to muscle contraction and nerve impulse transmission.[1][2][3][4] Phosphocreatine (PCr) serves as a rapid phosphate donor for the regeneration of ATP from adenosine diphosphate (ADP). However, the therapeutic application of exogenous PCr is hindered by its inability to readily cross the plasma membrane.[1][2][3]

This document provides detailed protocols for the use of fusogenic liposomes to effectively deliver phosphocreatine directly into the cytosol, thereby bypassing its membrane impermeability. This technology offers a promising approach for investigating cellular energy homeostasis and developing therapeutic strategies for conditions linked to impaired energy metabolism, such as cerebral creatine deficiency syndrome.[1][2][3] The described method has been shown to increase intracellular ATP levels by 23% in HEK 293T/17 cells with minimal cytotoxicity.[1][2][3][4]

### **Data Presentation**



# Table 1: Physicochemical Properties of Fusogenic Liposome Formulations

The following table summarizes the key physical characteristics of various fusogenic liposome formulations as determined by dynamic light scattering (DLS) and zeta potential measurements.[3][5]

Liposome Formulation	Average Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
DOPE/DOTAP/Rhod- PE	<200	≤0.20	~+30
DOPE/DOTAP/NBD- PE	<200	≤0.20	~+30
DOPE/DOTAP/NBD- PE/PCr	<200	≤0.20	~+30
DOPE/DOTAP/NBD- PE/DAPI	<200	≤0.20	~+30

# **Table 2: Efficacy of Phosphocreatine Delivery**

This table presents the key finding on the biological activity of the delivered phosphocreatine.

Treatment Group	Outcome	Quantitative Result
PCr-loaded fusogenic liposomes	Increase in intracellular ATP	23% increase
Free PCr	Increase in intracellular ATP	No significant increase
Empty fusogenic liposomes	Cell Viability (up to 6 pM)	Minimal toxicity observed

# **Experimental Protocols**



# Protocol 1: Preparation of Phosphocreatine-Loaded Fusogenic Liposomes

This protocol details the preparation of fusogenic liposomes loaded with phosphocreatine. The formulation utilizes a combination of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), with a fluorescent lipid for tracking. [1][2][3][4]

#### Materials:

- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl) (NBD-PE) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (Rhod-PE)
- Phosphocreatine (PCr)
- Chloroform
- HEPES buffer (20 mM, pH 7.4)
- Round-bottom flask
- Rotary evaporator
- Extruder with polycarbonate membranes (100 nm pore size)

#### Procedure:

- Lipid Film Hydration:
  - 1. Prepare a stock solution of DOPE and DOTAP in chloroform at a 1:1 weight ratio.
  - 2. In a round-bottom flask, mix the DOPE/DOTAP stock solution with the fluorescent lipid tracer (NBD-PE or Rhod-PE) at a weight ratio of 1:1:0.1 (DOPE/DOTAP/Tracer).[6]



- 3. Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
- 4. Further dry the film under vacuum for at least 1-2 hours to remove any residual solvent.
- · Hydration and Cargo Loading:
  - 1. Prepare a solution of phosphocreatine in 20 mM HEPES buffer (pH 7.4).
  - 2. Hydrate the lipid film with the PCr solution by vortexing vigorously. This will form multilamellar vesicles (MLVs).
- Extrusion:
  - 1. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a 100 nm pore size.
  - 2. Pass the suspension through the extruder 10-15 times to ensure a homogenous size distribution.
- Purification and Storage:
  - 1. Remove unloaded PCr by dialysis or size exclusion chromatography.
  - 2. Store the prepared liposomes at 4°C and use within 48 hours for cell studies.[7]

# Protocol 2: Intracellular Delivery and Analysis in Cell Culture

This protocol describes the application of PCr-loaded fusogenic liposomes to cultured cells and subsequent analysis of ATP levels.

#### Materials:

- HEK 293T/17 cells
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)



- PCr-loaded fusogenic liposomes (from Protocol 1)
- Control liposomes (without PCr)
- Free PCr solution
- ATP-sensing fluorescent probe (e.g., ATP-Red)
- Confocal microscope
- 96-well plates

#### Procedure:

- · Cell Culture:
  - 1. Culture HEK 293T/17 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
  - 2. Seed the cells in appropriate culture vessels (e.g., 96-well plates or chambered coverglass for microscopy) and allow them to adhere overnight.
- Liposome Treatment:
  - 1. On the day of the experiment, replace the culture medium with fresh medium.
  - Add the PCr-loaded fusogenic liposomes to the cells at the desired concentration (e.g., 0.37–6 pM).[2]
  - 3. As controls, treat separate sets of cells with:
    - Empty fusogenic liposomes (no PCr).
    - Free PCr at a concentration equivalent to that in the liposomes.
    - Vehicle control (HEPES buffer).
  - 4. Incubate the cells with the liposomes for the desired time period (e.g., 30 minutes).[3]



- Analysis of Intracellular ATP Levels:
  - Following incubation, wash the cells with phosphate-buffered saline (PBS) to remove any remaining liposomes.
  - 2. Add the ATP-sensing fluorescent probe to the cells according to the manufacturer's instructions.
  - 3. Incubate for the recommended time to allow for probe uptake and interaction with intracellular ATP.
  - 4. Visualize and quantify the fluorescence intensity using a confocal microscope or a fluorescence plate reader. An increase in fluorescence indicates a higher intracellular ATP concentration.[3]

# **Protocol 3: Cell Viability Assay**

This protocol outlines the procedure to assess the cytotoxicity of the fusogenic liposomes.

#### Materials:

- HEK 293T/17 cells
- PCr-loaded fusogenic liposomes
- Empty fusogenic liposomes
- MTS assay kit
- · 96-well plates
- Plate reader

#### Procedure:

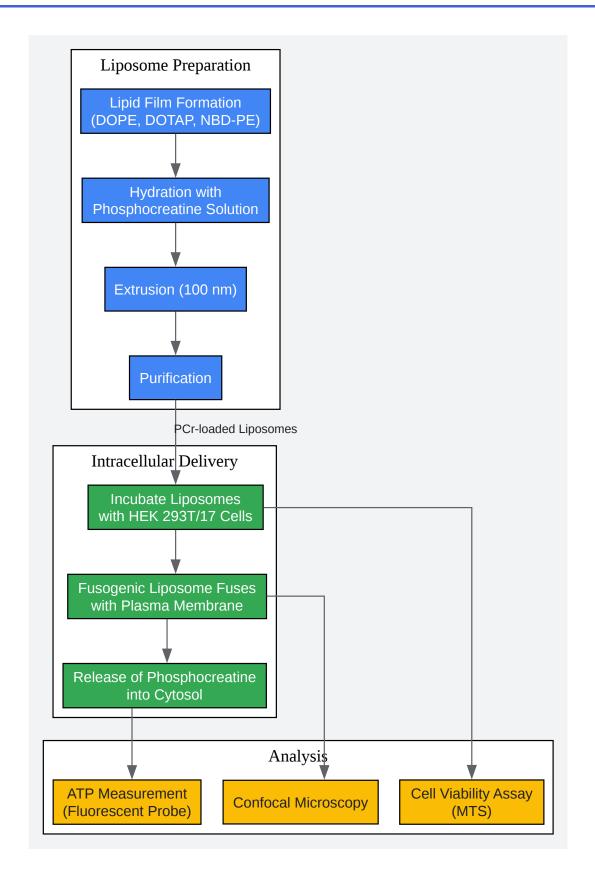
- Cell Seeding:
  - 1. Seed HEK 293T/17 cells in a 96-well plate at a suitable density and allow them to attach overnight.



- Liposome Treatment:
  - Treat the cells with increasing concentrations of the fusogenic liposome formulations (e.g., 0.37–6 pM).[2] Include untreated cells as a control.
- Incubation:
  - 1. Incubate the cells for a period that allows for proliferation (e.g., 72 hours).[2]
- MTS Assay:
  - 1. Add the MTS reagent to each well according to the manufacturer's protocol.
  - 2. Incubate the plate for 1-4 hours at 37°C.
  - 3. Measure the absorbance at the recommended wavelength using a microplate reader.
- Data Analysis:
  - 1. Calculate cell viability as a percentage of the absorbance of the untreated control cells.

# **Visualizations**

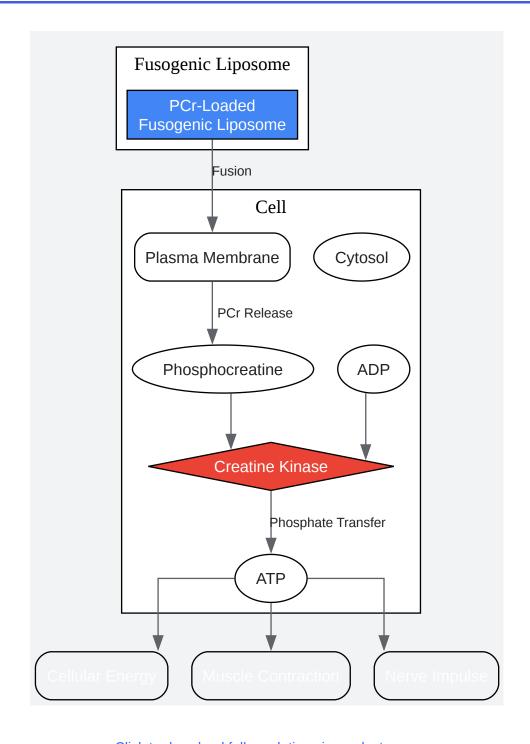




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Caption: Experimental workflow for phosphocreatine delivery.

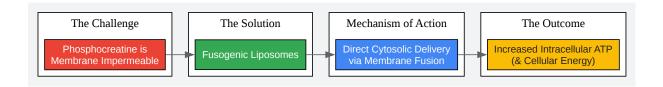




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Caption: Phosphocreatine's role in ATP regeneration.





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Caption: Logic of fusogenic liposome-mediated delivery.

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